Lysinonorleucine
Overview
Description
Lysinonorleucine is a dipeptide with application in biochemical research due to its role as a biomarker for protein damage, particularly in the study of protein cross-linking and degradation . It is used to assess the extent of protein oxidation and cross-linking events under various experimental conditions, including oxidative stress and aging studies in cellular and tissue systems .
Synthesis Analysis
In a study, an elastin crosslinker, lysinonorleucine, was chemically synthesized and detected in hydrolyzed bovine ligament and eggshell membrane samples utilizing tandem mass spectrometry . Merodesmosine, another crosslinker of elastin, was also measured in the same samples using the same analytical method .
Molecular Structure Analysis
Although crosslinking amino acids such as desmosine and isodesmosine have been identified in elastin, details regarding the structure remain unclear . In a study, an elastin crosslinker, lysinonorleucine, was chemically synthesized and detected in hydrolyzed bovine ligament and eggshell membrane samples utilizing tandem mass spectrometry .
Chemical Reactions Analysis
ΔLNL can be reduced to the secondary amine cross-linker lysinonorleucine (LNL), whose chemical structure is symmetrical with respect to the central nitrogen atom. Aldol condensation of two Lya residues yields allysine aldol .
Scientific Research Applications
Elastin Crosslinking and Structural Analysis
One key area of research involving LNL is its role in the crosslinking structure of elastin. This protein is crucial for the elasticity of various tissues, including ligaments, arteries, and lungs. The complex, three-dimensional crosslinking structure of elastin is integral to its elasticity, but understanding this structure has been challenging due to the insoluble nature of the protein. Studies have focused on the chemical synthesis of LNL and other crosslinking amino acids like merodesmosine and isodesmosine, and their detection in tissues like hydrolyzed bovine ligament and eggshell membrane samples using techniques like tandem mass spectrometry. These efforts are significant for elucidating the intricate crosslinking structure of elastin, which is vital for its functional properties.
Application in Medical Research
LNL has also been studied in the context of medical applications, particularly in ophthalmology. For instance, a study investigated the impact of IVMED-80 eye drops on LNL amounts in vivo in the treatment of keratoconus, a progressive eye disease that affects the cornea. This research aimed to understand the role of LNL in the structural integrity of corneal collagen. The study involved experiments on rabbit corneas, examining the effects of the eye drops on LNL crosslinking in the cornea. Such research provides insights into the potential therapeutic applications of LNL in treating conditions like keratoconus that involve changes in collagen organization.
Future Directions
properties
IUPAC Name |
(2S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O4/c13-9(11(16)17)5-1-3-7-15-8-4-2-6-10(14)12(18)19/h9-10,15H,1-8,13-14H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLBTMZBXLEVCL-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCCC(C(=O)O)N)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lysylnorleucine | |
CAS RN |
25612-46-8 | |
Record name | Lysinenorleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.